molecular formula C17H25N3O2 B12226324 3-Tert-butyl-6-[(1-cyclopropanecarbonylpyrrolidin-3-yl)methoxy]pyridazine

3-Tert-butyl-6-[(1-cyclopropanecarbonylpyrrolidin-3-yl)methoxy]pyridazine

Cat. No.: B12226324
M. Wt: 303.4 g/mol
InChI Key: DWIDCBQQQUURHT-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-[(1-cyclopropanecarbonylpyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a cyclopropanecarbonylpyrrolidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[(1-cyclopropanecarbonylpyrrolidin-3-yl)methoxy]pyridazine typically involves multi-step organic reactions. One common approach is to start with the pyridazine core and introduce the tert-butyl group through alkylation reactions. The methoxy group can be added via nucleophilic substitution reactions, and the cyclopropanecarbonylpyrrolidinyl moiety can be attached using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-[(1-cyclopropanecarbonylpyrrolidin-3-yl)methoxy]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-[(1-cyclopropanecarbonylpyrrolidin-3-yl)methoxy]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[(1-cyclopropanecarbonylpyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine: Similar structure but with a methylpiperidinyl group instead of a cyclopropanecarbonylpyrrolidinyl moiety.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a tert-butyl group and a methoxy group but differs in the core structure.

Uniqueness

The uniqueness of 3-Tert-butyl-6-[(1-cyclopropanecarbonylpyrrolidin-3-yl)methoxy]pyridazine lies in its specific substitution pattern and the presence of the cyclopropanecarbonylpyrrolidinyl moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C17H25N3O2/c1-17(2,3)14-6-7-15(19-18-14)22-11-12-8-9-20(10-12)16(21)13-4-5-13/h6-7,12-13H,4-5,8-11H2,1-3H3

InChI Key

DWIDCBQQQUURHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3CC3

Origin of Product

United States

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